1-(4-iodothiophen-2-yl)methanamine hydrochloride
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Overview
Description
1-(4-Iodothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H6INS·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of an iodine atom at the 4-position of the thiophene ring and an amine group attached to the methylene carbon.
Preparation Methods
The synthesis of 1-(4-iodothiophen-2-yl)methanamine hydrochloride typically involves the iodination of thiophene derivatives followed by amination. One common synthetic route includes the following steps:
Iodination: Thiophene is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position.
Amination: The iodinated thiophene is then reacted with formaldehyde and ammonium chloride to form the methanamine derivative.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Iodothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Iodothiophen-2-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-iodothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the iodine atom enhances its binding affinity and selectivity for these targets. The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
1-(4-Iodothiophen-2-yl)methanamine hydrochloride can be compared with other thiophene derivatives such as:
- 1-(2-Iodothiophen-3-yl)methanamine hydrochloride
- 1-(4-Methylthiophen-2-yl)methanamine hydrochloride
- 1-(4-Chlorothiophen-2-yl)methanamine hydrochloride
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of different halogens or alkyl groups can alter their electronic properties and interactions with molecular targets, making each compound unique in its applications .
Biological Activity
1-(4-Iodothiophen-2-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an iodine atom and an amine group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity.
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death.
- Case Study : A study demonstrated its effectiveness against various strains of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 50 |
Staphylococcus aureus | 75 |
Anticancer Activity
The anticancer potential of this compound has also been explored.
- In Vitro Studies : In studies involving human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), the compound showed significant antiproliferative effects. The half-maximal inhibitory concentration (IC50) values were found to be approximately 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells .
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242 |
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties.
- Research Findings : In models of oxidative stress, the compound demonstrated the ability to reduce neuronal cell death and improve cell viability. This effect is attributed to its antioxidant properties, which help mitigate oxidative damage in neuronal tissues.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Signaling Modulation : It can alter signaling pathways related to apoptosis in cancer cells, promoting cell death.
- Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage, particularly in neuronal contexts.
Properties
IUPAC Name |
(4-iodothiophen-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INS.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZRPHKBKCYCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1I)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClINS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.54 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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